

A Comparative Guide to Atto 390 NHS Ester for Biomolecule Labeling

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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625

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For researchers, scientists, and drug development professionals seeking to fluorescently label biomolecules, the selection of an appropriate dye is a critical step that influences experimental success. This guide provides a comprehensive comparison of **Atto 390 NHS ester**, a coumarin-based fluorescent label, with its spectrally similar alternatives. The focus is on providing the necessary data and protocols to make an informed decision for your specific application.

Atto 390 NHS ester is a popular choice for labeling primary amines on proteins and other biomolecules due to its high fluorescence quantum yield and good photostability.^{[1][2][3][4]} This guide will delve into the performance of **Atto 390 NHS ester** and compare it with other commercially available dyes, supported by experimental data and detailed protocols for labeling and control experiments.

Performance Comparison of Atto 390 NHS Ester and Alternatives

To provide a clear comparison, this guide focuses on key performance indicators for fluorescent dyes used in bioconjugation. The data presented here is a summary of information from various sources and should be used as a reference. For critical applications, it is always recommended to perform in-house validation.

Feature	Atto 390 NHS Ester	Alexa Fluor 350 NHS Ester	DyLight 405 NHS Ester
Excitation Max (nm)	390[5]	346	400
Emission Max (nm)	476	442	420
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	24,000	19,000	30,000
Quantum Yield	~90%	Not specified	Not specified
Photostability	Good	Good	Good
Molecular Weight (g/mol)	440	410.4	~530
Reactive Group	N-hydroxysuccinimide ester	N-hydroxysuccinimide ester	N-hydroxysuccinimide ester
Reactivity	Primary amines	Primary amines	Primary amines

Experimental Protocols

Accurate and reproducible labeling is paramount for reliable downstream applications. The following sections provide detailed protocols for a typical protein labeling experiment and essential control experiments.

Protein Labeling with Atto 390 NHS Ester

This protocol is a general guideline for labeling proteins with **Atto 390 NHS ester**. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS or bicarbonate buffer)
- Atto 390 NHS ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Labeling buffer (0.1 M sodium bicarbonate, pH 8.3)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

- **Prepare the Protein Solution:** Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines, such as Tris or glycine, as they will compete with the labeling reaction.
- **Prepare the Dye Stock Solution:** Immediately before use, dissolve the **Atto 390 NHS ester** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- **Labeling Reaction:** Add the dye stock solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein. The optimal ratio should be determined empirically. Incubate the reaction for 1 hour at room temperature, protected from light.
- **Quench the Reaction:** Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
- **Purify the Conjugate:** Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer (e.g., PBS).
- **Determine the Degree of Labeling (DOL):** The DOL, which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

Control Experiments

Control experiments are crucial to validate the specificity of the labeling and to account for potential artifacts.

1. Negative Control: No-Dye Labeling

This control assesses the background fluorescence of the protein and the buffer components.

- Procedure: Follow the entire labeling protocol, but substitute the dye stock solution with an equal volume of the solvent (DMF or DMSO).
- Analysis: Measure the fluorescence of this control sample under the same conditions as the labeled sample. Any signal detected represents the intrinsic fluorescence of the protein or other components.

2. Hydrolysis Control: Pre-hydrolyzed Dye

This control helps to determine the extent of non-covalent binding of the hydrolyzed, non-reactive dye to the protein.

- Procedure:
 - Dissolve the **Atto 390 NHS ester** in the labeling buffer (pH 8.3).
 - Incubate at room temperature for a sufficient time to ensure complete hydrolysis of the NHS ester (e.g., overnight). The hydrolysis of NHS esters is pH-dependent, with a half-life of 4-5 hours at pH 7 and 0°C, and this decreases to 10 minutes at pH 8.6 and 4°C.
 - Add the hydrolyzed dye solution to the protein solution and follow the purification steps of the main labeling protocol.
- Analysis: Measure the fluorescence of the purified protein. A significant signal indicates non-covalent binding of the hydrolyzed dye, which could contribute to background in the primary experiment.

3. Non-Specific Binding Control: Unrelated Protein

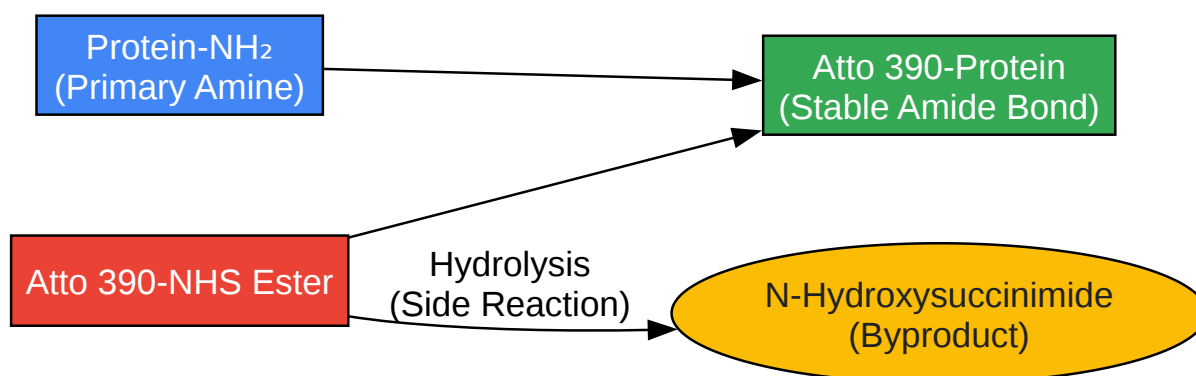
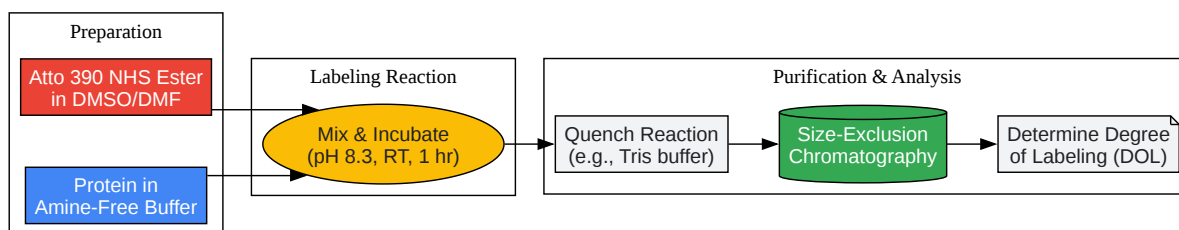
This control evaluates the non-specific binding of the dye-protein conjugate to other components in a complex sample (e.g., in cell-based assays).

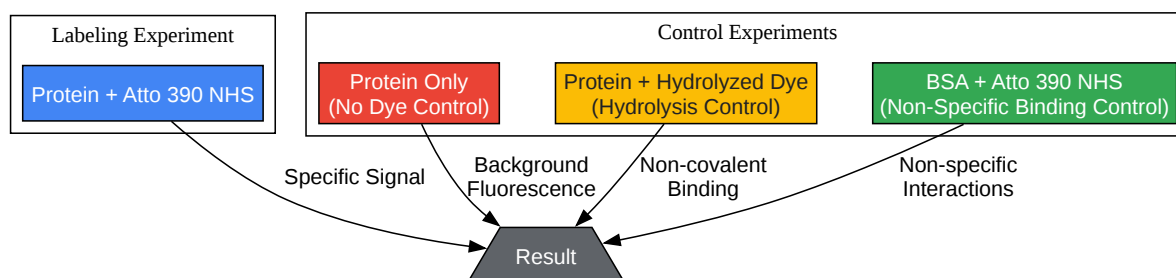
- Procedure: Label a non-target protein (e.g., Bovine Serum Albumin - BSA) with **Atto 390 NHS ester** using the same protocol.

- Analysis: In your downstream application (e.g., immunofluorescence), use this labeled, non-target protein in parallel with your specifically labeled protein. This will reveal any non-specific interactions of the dye-protein conjugate with the sample.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental processes and the underlying chemical reactions, the following diagrams are provided.





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